(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
Description
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol is a chiral synthetic intermediate characterized by a naphthol core substituted with a 3,4-dichlorophenyl group, an epoxide ring, and a triethylsilyl (TES) ether protecting group . The dichlorophenyl moiety is a structural hallmark shared with sertraline hydrochloride, a widely used selective serotonin reuptake inhibitor (SSRI) . The epoxide group enhances reactivity for further functionalization, while the TES group stabilizes the hydroxyl group during synthesis . This compound is commercially available as a fine chemical intermediate, reflecting its utility in complex organic syntheses .
Properties
IUPAC Name |
[(3S)-3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNMUXYKKYGKEC-YTXWROIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC12C(O1)C[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661915 | |
| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217528-57-8 | |
| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro substituents. This can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Epoxidation: The next step is the formation of the epoxy ring. This can be done through the epoxidation of an alkene precursor using peracids such as m-chloroperoxybenzoic acid (m-CPBA).
Naphthol Protection: The naphthol group is protected using triethylsilyl chloride (TESCl) in the presence of a base like imidazole to prevent unwanted reactions during subsequent steps.
Coupling and Final Assembly: The protected naphthol is then coupled with the dichlorophenyl-epoxy intermediate under conditions that promote the formation of the final product. This often involves the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Deprotection: The triethylsilyl group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF) to yield the free naphthol.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like NH₃ or RSH in polar solvents.
Deprotection: TBAF in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions would result in derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives related to (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar naphthalene structures demonstrate efficacy against various pathogens, including bacteria and fungi. Specifically, some synthesized naphthoquinone derivatives have shown antibacterial effects against Staphylococcus aureus and antifungal activity against Candida tenuis and Aspergillus niger .
Antioxidant Activity
The compound's structural features suggest potential antioxidant properties. In vitro assays using the DPPH method have been employed to evaluate the radical scavenging ability of related compounds. These studies indicate that certain derivatives possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Synthesis and Chemical Reactions
This compound can be synthesized through various chemical reactions involving naphthalene derivatives. The synthesis often involves the use of silylation techniques to enhance stability and solubility in organic solvents. The epoxy group in its structure can also be utilized for further chemical modifications, making it a versatile building block in organic synthesis .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing novel naphthoquinone derivatives included this compound among other compounds. The evaluation revealed that specific modifications to the naphthalene core significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were compared against standard antibiotics like vancomycin, showcasing the potential of these compounds as new antimicrobial agents .
Case Study 2: Antioxidant Screening
In another investigation assessing antioxidant properties, the synthesized compounds were subjected to DPPH radical scavenging assays. The findings indicated that some derivatives exhibited comparable or superior antioxidant capabilities relative to established antioxidants such as ascorbic acid. This suggests that this compound could play a role in developing nutraceuticals aimed at combating oxidative stress .
Mechanism of Action
The mechanism by which (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Key Observations :
- The target’s epoxide and TES ether distinguish it from amine- or imine-containing sertraline intermediates, suggesting divergent reactivity profiles (e.g., ring-opening vs. reductive amination) .
Pharmacological Analogues and Alternatives
Recent in silico studies have identified sertraline alternatives with modified substituents but retained dichlorophenyl groups. These compounds aim to improve pharmacokinetics while maintaining SSRI activity:
Key Observations :
- The target compound lacks direct pharmacological activity but shares dichlorophenyl and tetrahydronaphthalene motifs with active SSRIs, highlighting its structural alignment with bioactive molecules .
- Unlike sertraline alternatives, the target’s epoxide may limit direct therapeutic use but offers versatility in synthesizing derivatives with tailored properties .
Biological Activity
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol is a complex organic compound notable for its unique structural features and potential biological activities. The compound is characterized by the presence of a dichlorophenyl group, an epoxy ring, and a triethylsilyl-protected naphthol moiety. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Features
- Molecular Formula : C22H26Cl2O2Si
- Molecular Weight : 421.43 g/mol
- CAS Number : 1217528-57-8
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 467.3 ± 45.0 °C (Predicted) |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in dichloromethane |
| Appearance | Light-yellow solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to either inhibition or activation of enzymatic functions. The dichlorophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that naphthol derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition Studies
Inhibitory effects on specific enzymes have been documented:
- Tyrosinase Inhibition : Similar naphthol derivatives have been shown to inhibit the activity of mushroom tyrosinase, a key enzyme in melanin biosynthesis. The inhibition is dose-dependent and may involve both monophenolase and diphenolase activities .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Research suggests that naphthol derivatives can exhibit antibacterial effects against various pathogens, potentially making them candidates for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of naphthol derivatives demonstrated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Interaction
Research conducted on the interaction of naphthol derivatives with tyrosinase revealed that this compound could significantly inhibit enzyme activity at micromolar concentrations. This suggests its potential use in cosmetic applications to control hyperpigmentation.
Similar Compounds Overview
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-naphthol | Triethylsilyl protection | Moderate anticancer activity |
| (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-methyl-1-naphthol | Methyl instead of triethylsilyl | Lower solubility; similar enzyme inhibition |
| (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-tert-butyldimethylsilyl-1-naphthol | Different silyl protecting group | Enhanced stability; varied reactivity |
Q & A
Q. What strategies are recommended for studying synergistic effects when this compound is used in combination therapies?
- Methodological Answer : Use a factorial design to test pairwise combinations with standard therapeutics. Calculate combination indices (e.g., Chou-Talalay method) to classify synergism, additivity, or antagonism. For mechanistic insights, perform transcriptomic profiling (RNA-seq) to identify pathway crosstalk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
